6-Ethoxy-4-nitro-1H-benzimidazole
Overview
Description
6-Ethoxy-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with an ethoxy group at the 6th position and a nitro group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-4-nitro-1H-benzimidazole typically involves the nitration of a suitable benzimidazole precursor followed by the introduction of the ethoxy group. One common method involves the nitration of 5-ethoxy-2-nitroaniline, which is then cyclized to form the benzimidazole ring. The reaction conditions often include the use of concentrated nitric acid for nitration and subsequent reduction steps to introduce the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Ethoxy-4-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-nitro-1H-benzimidazole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
5-Ethoxy-2-nitroaniline: A precursor in the synthesis of 6-Ethoxy-4-nitro-1H-benzimidazole.
4-Nitro-1H-benzimidazole: Lacks the ethoxy group but shares similar nitro functionality.
6-Methoxy-4-nitro-1H-benzimidazole: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
6-ethoxy-4-nitro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-6-3-7-9(11-5-10-7)8(4-6)12(13)14/h3-5H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDNXEPBKMMVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214709 | |
Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64457-67-6 | |
Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064457676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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